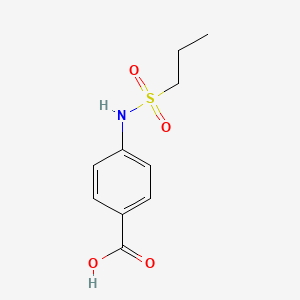

4-(Propane-1-sulfonamido)benzoic acid

説明

4-(Propane-1-sulfonamido)benzoic acid, also known as 4-PASA, is a synthetic organic compound that is used for a variety of applications in scientific research. It is a derivative of benzoic acid and has a sulfonamido group attached to the propane-1-sulfonamido moiety. 4-PASA is a versatile molecule with a wide range of potential applications in biochemistry, physiology, and pharmacology.

科学的研究の応用

Synthesis and Characterization :

- It has been used in the synthesis of some 4-(substituted phenylsulfonamido)benzoic acids via condensation under ultrasound irradiation conditions, demonstrating high yields exceeding 90% (Dineshkumar & Thirunarayanan, 2019).

- Research also includes the development of eco-friendly methods for synthesizing sulfonamide and sulfonate carboxylic acid derivatives, using water and sodium carbonate as HCl scavengers to produce high yield and purity products (Almarhoon et al., 2019).

Chemical Properties and Reactivity :

- Benzamide-4-sulfonamides, which can be obtained from 4-sulfamoyl benzoic acid, have been studied as inhibitors of carbonic anhydrase, with some isoforms inhibited in the low nanomolar or subnanomolar ranges (Abdoli et al., 2018).

- The compound has been used in the selective electrooxidation of 4-(Di-n-propylsulfamyl)toluene to form 4-(Di-n-propylsulfamyl)benzoic acid under mild conditions, highlighting its potential in drug synthesis (Michman & Weiss, 1990).

Applications in Materials Science :

- It is involved in the meta-C–H functionalization of benzoic acid derivatives, which is significant for drug molecules and natural products. This includes methods for olefination using molecular oxygen as the terminal oxidant (Li et al., 2016).

- Additionally, new solid forms of the diuretic compound 4-Chloro Salicylic Acid-5-Sulfonamide were explored, with X-ray crystal techniques and energy computations providing insights into molecular structure and interactions (Alexandru et al., 2021).

Biological Applications :

- There has been research on antibacterial activities of novel 3-(substituted sulfonamido)benzoic acid derivatives, showing moderate to good antibacterial activity against various bacteria, indicating potential in developing new antibacterials (Saravanan et al., 2013).

特性

IUPAC Name |

4-(propylsulfonylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-2-7-16(14,15)11-9-5-3-8(4-6-9)10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGORDGQIQRLMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Propane-1-sulfonamido)benzoic acid | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B2503159.png)

![[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(oxan-4-yl)methanone](/img/structure/B2503164.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide](/img/structure/B2503165.png)

![ethyl 2-(2-(2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)acetate](/img/structure/B2503168.png)

![(4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid](/img/structure/B2503170.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2503174.png)

![(4-Chlorophenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2503177.png)